Trp-Asp

Vue d'ensemble

Description

Trp-Asp refers to the tryptophan-aspartic acid dipeptide or a sequence motif involving these two amino acids. However, the provided papers do not directly discuss Trp-Asp as a dipeptide but rather focus on tRNA(Asp), which is involved in the incorporation of the amino acid aspartic acid into proteins during translation. tRNA(Asp) is recognized by aspartyl-tRNA synthetase, an enzyme that catalyzes the attachment of aspartic acid to its corresponding tRNA .

Synthesis Analysis

The synthesis of tRNA(Asp) can be achieved in vitro through transcription with T7 RNA polymerase from a plasmid carrying the tRNA(Asp) sequence . The discriminator base of tRNA(Asp) is crucial for its recognition by aspartyl-tRNA synthetase, affecting the amino acid acceptor activity . The interaction between tRNA(Asp) and aspartyl-tRNA synthetase has been extensively studied, revealing that the acceptor stem and anticodon loop of tRNA(Asp) are major contact areas for the enzyme .

Molecular Structure Analysis

Molecular dynamics simulations have provided insights into the structural and functional properties of tRNA(Asp). These simulations show that tRNA molecules maintain their secondary and tertiary base pairs while exhibiting flexibility in their core, which is important for their recognition and interaction with proteins . The crystal structure of yeast aspartyl-tRNA synthetase complexed with tRNA(Asp) has revealed the specific interactions between the enzyme and the tRNA, particularly with the acceptor end and the anticodon stem and loop .

Chemical Reactions Analysis

The specific aminoacylation of tRNA(Asp) by aspartyl-tRNA synthetase is a critical step in the translation of the genetic code. This process involves the recognition of the tRNA by the enzyme and the subsequent catalysis of the attachment of aspartic acid to the tRNA . The crystal structures of aspartyl-tRNA synthetase complexed with tRNA(Asp) have provided insights into the intermediate steps of this recognition process .

Physical and Chemical Properties Analysis

The physical and chemical properties of tRNA(Asp) are influenced by its interactions with aspartyl-tRNA synthetase. The conformational flexibility of tRNA(Asp) is evident from structural changes observed upon binding to the enzyme . The enzyme-tRNA complex formation is also influenced by the ionic environment and the presence of modified nucleotides . The crystal structure of a prokaryotic aspartyl-tRNA synthetase has highlighted the modular organization and domain interactions that are crucial for the stability and function of the enzyme-tRNA complex .

Applications De Recherche Scientifique

Tunable Resistive Pulse Sensing (TRPS)

TRPS is a significant technique used in characterizing colloidal particles, extending from approximately 50 nm in diameter to the size of cells. It plays a vital role in nanomedicine, biotechnology, and the study of extracellular vesicles. TRPS is also instrumental in on-bead assays using DNA and aptamers, drug delivery particles, viruses, bacteria, food, beverages, and superparamagnetic beads. This technique aids in measuring particle size, concentration, and charge, contributing to the development of general protocols for these measurements (Weatherall & Willmott, 2015).

Time-Resolved Photoluminescence Spectroscopy (TRPS)

In the field of probe development, TRPS enhances sensitivity and accuracy. This technique is crucial for long-lived probes and helps in optimizing various parameters affecting it. TRPS's effectiveness in improving sensitivity depends significantly on the time window used for generating time-resolved emission spectra. Molecular beacon probes (MBs) demonstrate the effectiveness of TRPS, where it enhances signal-to-background ratios and detection limits for target DNA (Huang & Martí, 2012).

Transmutation Research Program (TRP)

TRP at the University of Nevada, Las Vegas, focuses on nuclear engineering research, including the development of a systems engineering model for optimizing spent fuel extraction processes. This involves integrating various computational models and database systems for managing large data flows from optimization processing, critical in nuclear engineering research (Sun et al., 2004).

Hydroxyl Radical-Mediated Footprinting

This technique, involving radiolytic oxidation of aspartic and glutamic acid residues, serves as a structural probe in footprinting experiments. It is essential for mapping protein surfaces and identifying structural changes due to protein-ligand binding. Characterizing the oxidation reactions of these residues enhances the ability to map protein surface structure and examine protein-protein interactions (Xu & Chance, 2003).

Safety And Hazards

Orientations Futures

Propriétés

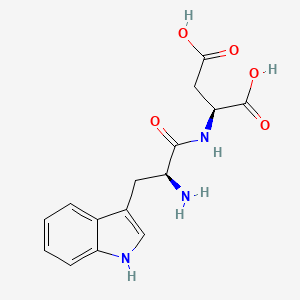

IUPAC Name |

(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]butanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O5/c16-10(14(21)18-12(15(22)23)6-13(19)20)5-8-7-17-11-4-2-1-3-9(8)11/h1-4,7,10,12,17H,5-6,16H2,(H,18,21)(H,19,20)(H,22,23)/t10-,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEEAINPHPNDNGE-JQWIXIFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NC(CC(=O)O)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Trp-Asp | |

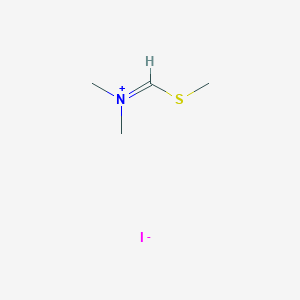

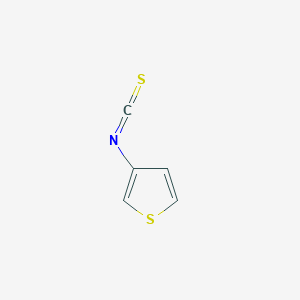

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

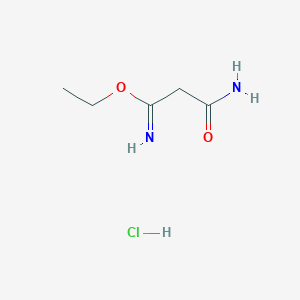

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Bromo-2,3-dihydrobenzo[b]thiophene 1,1-dioxide](/img/structure/B1337646.png)

![2-methyloctahydro-2H-pyrazino[1,2-a]pyrazine](/img/structure/B1337652.png)